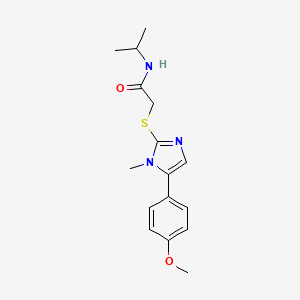![molecular formula C12H19BO4Si B2645764 (4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid CAS No. 2377605-86-0](/img/structure/B2645764.png)
(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid” is a chemical compound with the molecular formula C12H19BO4Si and a molecular weight of 266.18 . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms in a trigonal planar arrangement .
Molecular Structure Analysis
The molecular structure of “(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid” consists of a phenyl group (a ring of six carbon atoms) attached to a boronic acid group and a trimethylsilyl group . The trimethylsilyl group, which consists of a silicon atom bonded to three methyl groups, is known for its chemical inertness and large molecular volume .Scientific Research Applications
Optical Modulation and Saccharide Recognition
Phenyl boronic acids, including derivatives similar to the one , have been utilized for optical modulation and saccharide recognition. A study demonstrated that conjugation of phenyl boronic acids with polyethylene glycol allows for the aqueous dispersion of single-walled carbon nanotubes, which can be quenched in response to saccharide binding, indicating a significant application in biosensors and molecular recognition technologies (Mu et al., 2012).
Drug Synthesis and Modification
Decarboxylative borylation, a process facilitated by nickel-catalysis, has been developed to replace carboxylic acids with boronate esters. This method is instrumental in the late-stage modification of complex molecules, suggesting that derivatives of phenyl boronic acids could be crucial in synthesizing and modifying pharmaceutical compounds, enhancing their potency or pharmacokinetic profiles (Li et al., 2017).
Glycoside Complexation in Neutral Water
Research on a new class of carbohydrate-binding boronic acids shows superior complexing capabilities with model glycopyranosides under physiologically relevant conditions. This property is crucial for the design of oligomeric receptors and sensors for cell-surface glycoconjugates recognition, pointing to applications in diagnostics and therapeutic targeting (Dowlut & Hall, 2006).
Direct Synthesis of Arylboronic Acids
A palladium-catalyzed, direct synthesis of arylboronic acids from aryl chlorides provides a simplified route to diverse boronate ester derivatives. This methodology underscores the significance of boronic acid derivatives in facilitating Suzuki-Miyaura-type reactions, crucial for the synthesis of biologically active compounds and materials science applications (Molander, Trice, & Dreher, 2010).
Glucose Sens
ing MaterialsThe synthesis of amino-3-fluorophenyl boronic acid derivatives has been investigated for constructing glucose sensing materials that operate at physiological pH. This research highlights the potential of boronic acid derivatives in developing non-enzymatic glucose sensors, offering a promising approach for diabetes management and monitoring (Das et al., 2003).
Safety And Hazards
properties
IUPAC Name |
[4-(2-trimethylsilylethoxycarbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO4Si/c1-18(2,3)9-8-17-12(14)10-4-6-11(7-5-10)13(15)16/h4-7,15-16H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFYQQEWOPKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCC[Si](C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

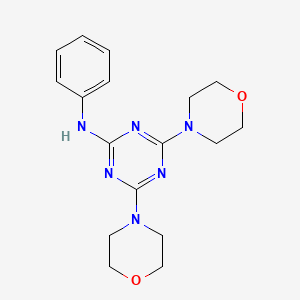
![5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid](/img/structure/B2645682.png)
![6-(4-(Pyrazin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645683.png)
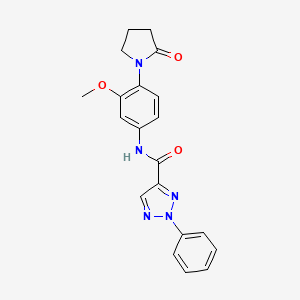
![3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645687.png)
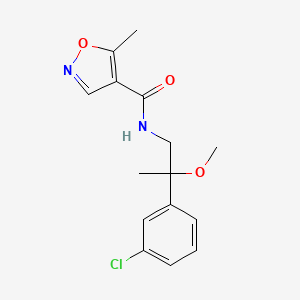
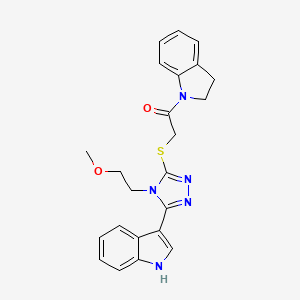
![8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2645692.png)
![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)
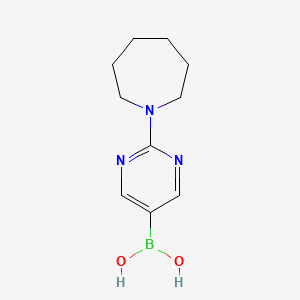
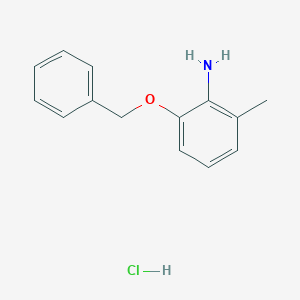
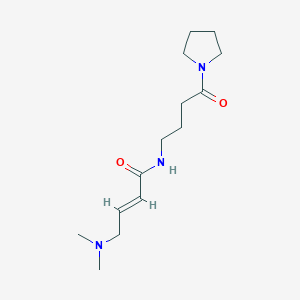
![5-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2645698.png)
